molecular formula C10H6F6O B1625867 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane CAS No. 109086-18-2

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No.: B1625867
CAS No.: 109086-18-2
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds smoothly to form the oxirane ring, resulting in the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane involves its ability to interact with various molecular targets through its oxirane ring and trifluoromethyl groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl acetonitrile

Comparison: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other similar compounds. While 3,5-Bis(trifluoromethyl)phenyl isocyanate and isothiocyanate are primarily used in the synthesis of urea and thiourea derivatives, the oxirane compound is more versatile in undergoing various ring-opening reactions. Additionally, the trifluoromethyl groups in all these compounds contribute to their stability and lipophilicity, making them valuable in different chemical and biological applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWXYDYIZYOBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552181
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109086-18-2
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,5-bis(trifluoromethyl)styrene (13.3 g) and m-chloroperbenzoic acid (21 g) in dichloromethane (100 ml) was stirred at room temperature for 16 hours. The resulting suspension was diluted with water (100 ml) and dichloromethane (100 ml), and the organic phase was washed further with water (2×100 ml) and saturated brine (100 ml). After drying (MgSO4) the solvent was removed in vacuo and the residue purified by chromatography on silica (eluting with isohexane followed by 10% ethyl acetate in isohexane) to provide the title compound. 1H NMR (400 MHz, CDCl3) δ 2.79 (1H, dd J 6.0 Hz and 2.7 Hz), 3.23 (1H, dd J 5.9 Hz and 4.5 Hz), 3.99 (1H, dd J 4,4 Hz and 2.7 Hz), 7,74 (2H,s), 7.82 (1H, s).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry flask was placed NaH (1.09 g of 60% NaH, 27.27 mmol). DMSO (90 mL) was added followed by trimethylsulfoxonium iodide (7.0 g, 31.82 mmol). The reaction was stirred for 5 minutes and then 3,5-bis(trifluoromethyl)benzaldehyde (1.5 mL, 9.09 mmol) was added as a solution in DMSO (15 mL). The reaction was stirred at room temperature for 1 hour and then poured into ice/water (300 mL). The mixture was extracted with pentanes (3×150 mL). The pentane extracts were combined and filtered through a short plug of silica gel with 10% Et2O/pentanes. The filtrate was concentrated and the residue was purified by flash chromatography with 10% Et2O/pentanes to give 2-[3,5-bis(trifluoromethyl)phenyl]oxirane. Rf=0.42 (10% Et2O/pentanes). 1H NMR (CDCl3, 500 MHz) 7.82 (s, 1H), 7.74 (s, 2H), 3.99 (dd, J=3.9, 2.5 Hz, 1H), 3.23 (dd, J=5.2, 4.1 Hz, 1H), 2.79 (dd, J=5.5, 2.5 Hz, 1H).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following General Procedure EC and using 3,5-bis-(trifluoromethyl)benzaldehyde (Lancaster), the title compound was isolated after flash chromatography with 10:1 pentane/diethylether.
Name
pentane diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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